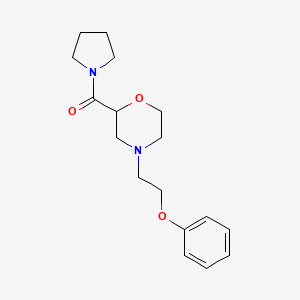

4-(2-phenoxyethyl)-2-(pyrrolidine-1-carbonyl)morpholine

Description

4-(2-Phenoxyethyl)-2-(pyrrolidine-1-carbonyl)morpholine is a heterocyclic compound featuring a morpholine core substituted with a phenoxyethyl group at the 4-position and a pyrrolidine-1-carbonyl moiety at the 2-position. The phenoxyethyl group enhances aromatic interactions in biological systems, while the pyrrolidine carbonyl contributes to hydrogen bonding and conformational rigidity .

Properties

IUPAC Name |

[4-(2-phenoxyethyl)morpholin-2-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3/c20-17(19-8-4-5-9-19)16-14-18(11-13-22-16)10-12-21-15-6-2-1-3-7-15/h1-3,6-7,16H,4-5,8-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAYJAMQAMZBMGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2CN(CCO2)CCOC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-phenoxyethyl)-2-(pyrrolidine-1-carbonyl)morpholine typically involves the following steps:

Formation of the Phenoxyethyl Intermediate: The initial step involves the reaction of phenol with an appropriate alkylating agent, such as 2-chloroethylamine, to form 2-phenoxyethylamine.

Formation of the Pyrrolidine-1-carbonyl Intermediate: Pyrrolidine is reacted with a carbonylating agent, such as phosgene or carbonyldiimidazole, to form pyrrolidine-1-carbonyl chloride.

Coupling Reaction: The final step involves the coupling of 2-phenoxyethylamine with pyrrolidine-1-carbonyl chloride in the presence of a base, such as triethylamine, to form this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(2-phenoxyethyl)-2-(pyrrolidine-1-carbonyl)morpholine can undergo various chemical reactions, including:

Oxidation: The phenoxyethyl group can be oxidized to form phenoxyacetic acid derivatives.

Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

Oxidation: Phenoxyacetic acid derivatives.

Reduction: Alcohol derivatives of the carbonyl group.

Substitution: Substituted morpholine derivatives.

Scientific Research Applications

4-(2-phenoxyethyl)-2-(pyrrolidine-1-carbonyl)morpholine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: It is investigated as a potential drug candidate for various therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-phenoxyethyl)-2-(pyrrolidine-1-carbonyl)morpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The phenoxyethyl and pyrrolidine-1-carbonyl groups may play a role in binding to these targets and influencing their function.

Comparison with Similar Compounds

4-(2-(Naphthalen-1-yloxy)ethyl)morpholine Derivatives

- Key Differences : Replacement of the phenyl group in the target compound with naphthalene increases lipophilicity (cLog P = 4.2 vs. 3.2 for phenyl-substituted analogs). This modification enhances membrane permeability but may reduce aqueous solubility .

- Biological Relevance : Higher cLog P correlates with improved TNF-α inhibitory activity in vitro, as observed in imidazo[1,2-a]pyridine derivatives .

4-(6-Chloro-2-(pyrrolidin-1-yl)quinolin-4-yl)morpholine

- Structural Variation: Incorporation of a chloroquinoline ring introduces aromatic bulk and electron-withdrawing effects. The chloro substituent may enhance binding to hydrophobic pockets in target enzymes .

- Applications : Such compounds are explored in oncology and infectious diseases due to their planar aromatic systems, which facilitate DNA intercalation or enzyme inhibition .

2-Amino-thiazole Derivatives with Pyrrolidine Carbonyl Groups

- Functional Comparison: Compounds like (4-phenyl-thiazol-2-yl)-{4-[2-(pyrrolidine-1-carbonyl)-phenoxy]-phenyl}-amino)-acetic acid exhibit moderate to excellent antibacterial activity, highlighting the role of the pyrrolidine carbonyl in disrupting bacterial cell wall synthesis .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

*Estimated based on structural analogs.

- Lipophilicity Trends : The target compound’s cLog P (3.2) is intermediate, balancing solubility and permeability. Chlorine or naphthalene substituents increase cLog P by 1.0–1.3 units .

- Thermal Stability : Melting points for morpholine derivatives range widely (210–287°C), influenced by aromatic stacking and hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.